Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
Description
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, tyrosine, and three phenylalanine residues
Properties
CAS No. |
644996-91-8 |
|---|---|
Molecular Formula |
C38H41N5O7 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O7/c39-24-34(45)40-30(22-28-16-18-29(44)19-17-28)35(46)41-31(20-25-10-4-1-5-11-25)36(47)42-32(21-26-12-6-2-7-13-26)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
AMQOKASIHZSOTK-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Deprotection and coupling: The protecting group on the glycine is removed, and the next amino acid (D-tyrosine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences or chemical modifications.
Scientific Research Applications
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular responses. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: A shorter peptide with similar properties.
Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine: Contains an additional tyrosine residue, altering its chemical and biological properties.
D-Phenylalanine, glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl: A peptide with a tryptophan residue, providing different interactions and effects.
Uniqueness
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular receptors and enzymes, making it valuable for various research and industrial applications.
Biological Activity
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids, featuring a unique sequence of D-amino acids. This structure enhances its stability against enzymatic degradation, making it a subject of interest in various biological and therapeutic applications. The following sections detail its biological activity, interactions with biological targets, and potential therapeutic implications.
1. Structural Characteristics
The compound consists of:
- Glycine (Gly)
- D-Tyrosine (D-Tyr)
- D-Phenylalanine (D-Phe) (repeated thrice)
The presence of D-amino acids is significant as they differ from their L-counterparts in terms of biological activity and stability. This structural configuration allows for enhanced resistance to proteolytic enzymes, which is crucial for maintaining its biological functions in various environments.
2.1 Interaction with Biological Targets
The biological activity of this compound is primarily linked to its interactions with various proteins and enzymes:
- Tyrosine Kinases : The D-Tyrosine residues may interact with tyrosine kinases, which play a critical role in signal transduction pathways involved in cell growth and differentiation.
- Protein-Protein Interactions : The D-amino acid composition can influence binding affinities to receptors or enzymes, potentially modulating various cellular signaling processes.
These interactions suggest that the peptide could be involved in pathways relevant to cancer biology and cellular communication.
2.2 Modulation of Enzymatic Activity
Studies indicate that this compound can modulate enzymatic activities by influencing enzyme-substrate specificity. For instance, the presence of D-amino acids may alter the binding dynamics compared to their L-amino acid counterparts, leading to different physiological outcomes.
3. Therapeutic Implications
Due to its unique properties, this compound has been investigated for several therapeutic applications:
- Cancer Treatment : Its ability to interact with signaling pathways suggests potential roles in cancer therapy, particularly in targeting specific kinases involved in tumor growth.
- Neonatal Nutrition : Research has shown that dipeptides like glycyl-L-tyrosine can be effective in providing essential amino acids parenterally, indicating that similar compounds might offer nutritional benefits for neonates .
4.1 Study on Dipeptide Solubility and Efficacy
A study highlighted the effectiveness of dipeptides in providing essential amino acids in parenteral nutrition for neonates. It was found that dipeptides such as glycyl-L-tyrosine are highly soluble and well-utilized compared to free amino acids, suggesting that this compound could similarly enhance amino acid delivery in clinical settings .
4.2 Enzymatic Stability Studies
Research into the stability of D-amino acid peptides has shown that they resist degradation by proteases more effectively than L-amino acid peptides. This characteristic is advantageous for therapeutic applications where prolonged activity is desired.
5. Summary Table of Key Findings
| Feature | Description |
|---|---|
| Composition | Glycine, D-Tyrosine, D-Phenylalanine (x3) |
| Biological Targets | Tyrosine kinases, various receptors |
| Key Activities | Modulation of enzymatic activity, protein-protein interactions |
| Therapeutic Applications | Cancer treatment, neonatal nutrition |
| Stability | Enhanced resistance to proteolytic degradation |
6. Conclusion
This compound exhibits significant biological activity through its interactions with key molecular targets and potential therapeutic applications. Its unique structure and properties make it a valuable compound for further research in pharmacology and nutrition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
